molecular formula C18H16O4 B11839110 4H-1-Benzopyran-4-one, 6-ethyl-7-hydroxy-3-(4-methoxyphenyl)- CAS No. 129415-01-6

4H-1-Benzopyran-4-one, 6-ethyl-7-hydroxy-3-(4-methoxyphenyl)-

Cat. No.: B11839110
CAS No.: 129415-01-6
M. Wt: 296.3 g/mol
InChI Key: WHSGEXQLXZKQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethyl-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromone family Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromone core. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-ethyl-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The hydroxyl group at position 7 can form hydrogen bonds with biological molecules, influencing their activity. The chromone core can interact with enzymes and receptors, modulating various biochemical pathways. These interactions contribute to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .

Properties

CAS No.

129415-01-6

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

6-ethyl-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C18H16O4/c1-3-11-8-14-17(9-16(11)19)22-10-15(18(14)20)12-4-6-13(21-2)7-5-12/h4-10,19H,3H2,1-2H3

InChI Key

WHSGEXQLXZKQKY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.